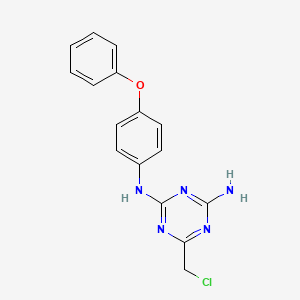

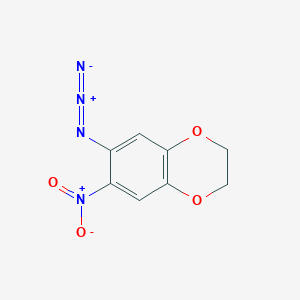

![molecular formula C15H10F3IN2 B2916231 6-Iodo-8-methyl-2-[3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine CAS No. 478040-60-7](/img/structure/B2916231.png)

6-Iodo-8-methyl-2-[3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Imidazopyridine is an important fused bicyclic 5–6 heterocycle and is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . This moiety is also useful in material science because of its structural character .

Synthesis Analysis

Imidazopyridine can be synthesized from easily available chemicals . The synthesis of this scaffold employs different strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . A recent review highlights the most effective protocols for metal-free direct synthesis of imidazopyridines .Molecular Structure Analysis

The molecular structure of “6-Iodo-8-methyl-2-[3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine” is characterized by a fused bicyclic 5–6 heterocycle .Chemical Reactions Analysis

The synthesis of imidazopyridines is based on the condensation of 2-aminopyridine with various substrates, mainly carbonyl compounds or alkenes . Other methods include treating 2-aminopyridines with α-haloketones in polar organic solvents .Applications De Recherche Scientifique

Synthesis and Characterization of Fluorescent Analogs

Researchers have developed fluorescent analogs of imidazo[1,2-a]pyridine, such as 7-Phenylethynylimidazo[4,5-b]pyridine and its riboside, for studying the localization and transport of cytokinins in plant cells or tissues. These compounds, synthesized through palladium-catalyzed coupling followed by ammonolysis and acid hydrolysis, exhibited enhanced fluorescence and strong cytokinin activity in bioassays, making them useful tools in plant biology research (S. Nishikawa et al., 2000).

Ionic Liquids Synthesis

Direct methylation or trifluoroethylation of imidazole and pyridine derivatives, including imidazo[1,2-a]pyridine, has been utilized to produce a variety of room temperature ionic liquids (RTILs). This method, employing N-methyl bis((perfluoroalkyl)sulfonyl)imides or trifluoroethyl phenyliodonium bis((trifluoromethyl)sulfonyl)imide, offers a straightforward approach to generating RTILs with potential applications in various chemical processes (Jie Zhang et al., 2003).

Structural and Charge Distribution Studies

X-ray structural investigations and semi-empirical calculations of charge distribution on 2-phenylimidazo[1,2-a]pyridine and related salts have provided insights into their geometry and electron density distribution. The studies revealed short cation-anion contacts in the structures, offering valuable information for designing new compounds with desired physical and chemical properties (V. Tafeenko et al., 1996).

Mécanisme D'action

Target of Action

Imidazole-containing compounds, which include this compound, are known to exhibit a broad range of biological activities . They have been used in the development of new drugs for various diseases .

Mode of Action

Imidazole derivatives are known to interact with various biological targets, leading to changes in cellular processes

Biochemical Pathways

Imidazole derivatives are known to affect a variety of biochemical pathways due to their broad range of biological activities

Pharmacokinetics

Imidazole derivatives are known to have diverse pharmacokinetic properties, which can impact their bioavailability

Result of Action

Imidazole derivatives are known to have a variety of effects at the molecular and cellular level due to their broad range of biological activities

Propriétés

IUPAC Name |

6-iodo-8-methyl-2-[3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10F3IN2/c1-9-5-12(19)7-21-8-13(20-14(9)21)10-3-2-4-11(6-10)15(16,17)18/h2-8H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCWMTPMTNZVJLF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CN2C1=NC(=C2)C3=CC(=CC=C3)C(F)(F)F)I |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10F3IN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

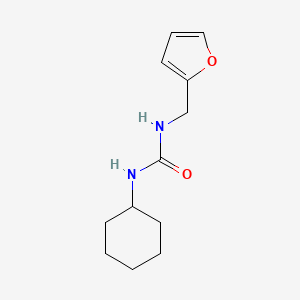

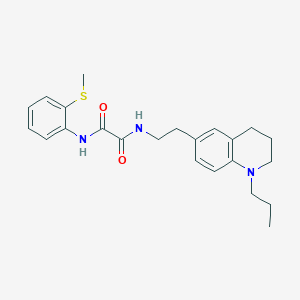

![N1-(2-methoxyethyl)-N2-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2916148.png)

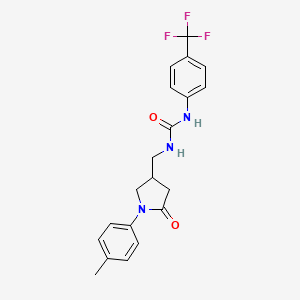

![[1,3-dimethyl-6-oxo-4-(trifluoromethyl)-1,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]acetic acid](/img/structure/B2916151.png)

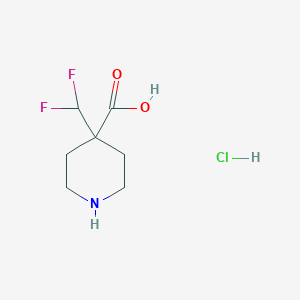

![N-(3-acetamidophenyl)-2-((3-(3-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2916153.png)

![4-amino-3-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-1,2,4-triazin-5-one](/img/structure/B2916155.png)

![[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-(oxan-4-yl)methanone](/img/structure/B2916163.png)

![2-(4-Benzoylbenzamido)-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2916166.png)

![[2-Oxo-2-(2-phenylethylamino)ethyl] 2-chloropyridine-3-carboxylate](/img/structure/B2916169.png)

![4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N'-(6-methylbenzo[d]thiazol-2-yl)benzohydrazide](/img/structure/B2916171.png)